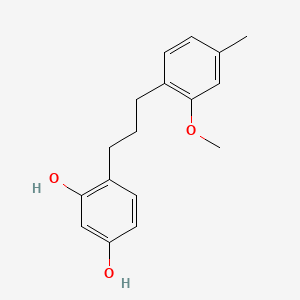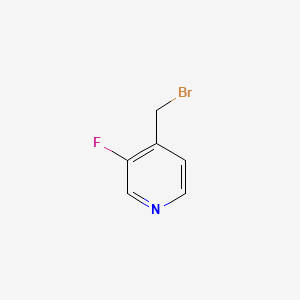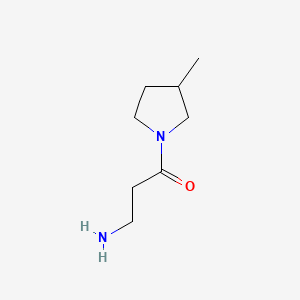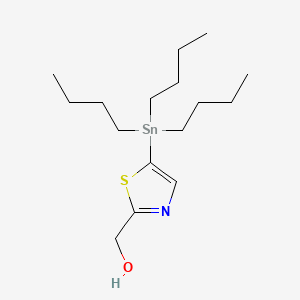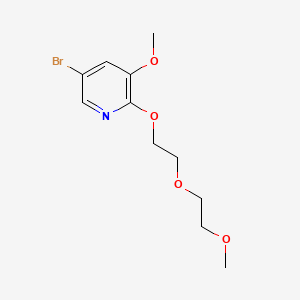
5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine involves several steps, starting from the reaction of 2-bromo-5-methoxypyridine with ethylene glycol in the presence of potassium carbonate to form 2-(2-hydroxyethoxy)-5-bromopyridine. This intermediate is then reacted with 2-methoxyethyl chloride in the presence of potassium carbonate to form 2-(2-(2-methoxyethoxy)ethoxy)-5-bromopyridine.Molecular Structure Analysis
The molecular formula of 5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine is C11H16BrNO4 . The InChI code is 1S/C11H16BrNO4/c1-14-3-4-16-5-6-17-11-10(15-2)7-9(12)8-13-11/h7-8H,3-6H2,1-2H3 .Chemical Reactions Analysis
5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in several signaling pathways in the brain.Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine is 306.15 g/mol . The refractive index is n20/D 1.555 (lit.) . The boiling point is 80 °C/12 mmHg (lit.) and the density is 1.453 g/mL at 25 °C (lit.) .Safety And Hazards
Future Directions
5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine has been found to be a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . This suggests potential future directions in the development of new drugs for treating various diseases.
properties
IUPAC Name |
5-bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4/c1-14-3-4-16-5-6-17-11-10(15-2)7-9(12)8-13-11/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKAUDGEGPHMQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=N1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

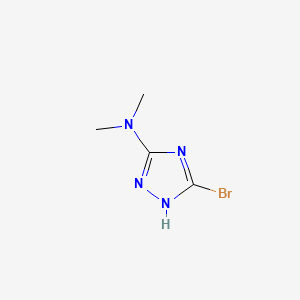
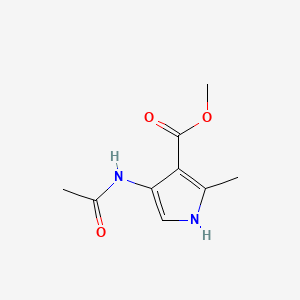
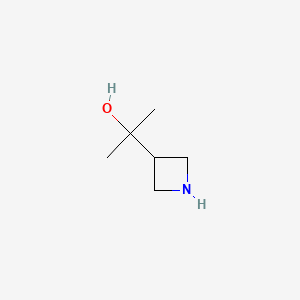

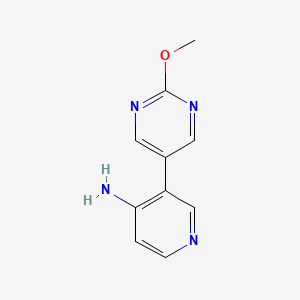
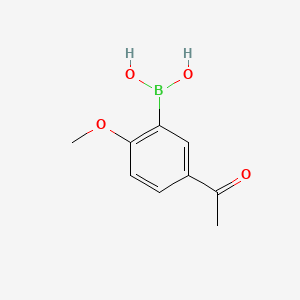
![6-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B594533.png)
